19-Norprogesterone

Description

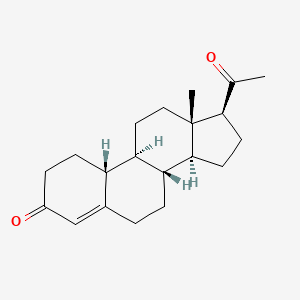

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-12(21)18-7-8-19-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,15-19H,3-10H2,1-2H3/t15-,16+,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUUMOOKVFONOM-GPBSYSOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197064 | |

| Record name | 19-Norprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-54-8 | |

| Record name | 19-Norprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Norprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Norprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19-Norprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-NORPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A5185976G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Potent Progestin: A Technical History of 19-Norprogesterone

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal discovery and synthetic evolution of 19-norprogesterone, a potent progestin that fundamentally altered the landscape of steroid chemistry and hormonal therapy. We will delve into the core scientific breakthroughs, from its initial isolation to the refinement of its synthesis, and elucidate its mechanisms of action through detailed signaling pathways.

Discovery and Early Synthesis: A Serendipitous Finding

The story of this compound begins in 1944 with the work of Maximilian Ehrenstein. While attempting to synthesize lower homologs of adrenal cortex hormones, Ehrenstein unexpectedly produced a mixture containing this compound.[1] This initial synthesis, starting from the cardiac glycoside strophanthidin, was not targeted and yielded a product with unnatural stereoisomers. Despite this, the mixture exhibited progestogenic activity at least equivalent to that of progesterone.[1]

It wasn't until 1951 that a group at Syntex, led by Carl Djerassi, reported an improved and more deliberate synthesis of this compound.[1][2] This work confirmed that this compound was the active component in Ehrenstein's original mixture responsible for the observed progestational effects.[1] A subsequent 1953 publication from the same group demonstrated that this compound possessed 4- to 8-fold the progestogenic activity of progesterone in the Clauberg assay, establishing it as the most potent progestogen known at the time.[1] This discovery was a landmark achievement, paving the way for the development of a new class of highly active synthetic hormones, including norethisterone, a key component of the first oral contraceptives.[1]

Key Synthetic Methodologies: Experimental Protocols

The synthesis of this compound has evolved from complex, low-yield procedures to more efficient and scalable methods. Below are the detailed methodologies for two historically significant synthetic routes.

Ehrenstein's Initial Synthesis from Strophanthidin (1944) - A Conceptual Reconstruction

-

Initial Degradation: Cleavage of the sugar moieties from the strophanthidin aglycone.

-

Oxidative Cleavage: Degradation of the lactone ring and other functional groups on the steroid nucleus to arrive at a pregnane or nor-pregnane skeleton.

-

Functional Group Manipulations: A series of reductions, oxidations, and other transformations to install the progesterone-like side chain at C-17 and the α,β-unsaturated ketone in the A-ring.

This initial synthesis was not stereocontrolled, leading to a mixture of isomers.

Djerassi's Improved Synthesis from Estrone (via Birch Reduction)

A more efficient and stereospecific synthesis of this compound was developed utilizing estrone as a starting material. A key step in this process is the Birch reduction.

Experimental Protocol:

-

Methylation of Estrone: Estrone is first converted to its 3-methyl ether by reaction with dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone.

-

Birch Reduction: The estrone 3-methyl ether is dissolved in a mixture of liquid ammonia, an alcohol (e.g., ethanol or tert-butanol), and an ether solvent (e.g., tetrahydrofuran). Sodium or lithium metal is then added in small portions until a persistent blue color is observed, indicating the presence of solvated electrons. The reaction reduces the aromatic A-ring to a 1,4-diene.

-

Acid Hydrolysis: The resulting enol ether is hydrolyzed with an aqueous acid (e.g., hydrochloric acid or oxalic acid) to yield the α,β-unsaturated ketone, 19-nortestosterone.

-

Oppenauer Oxidation: The 17β-hydroxyl group of 19-nortestosterone is then oxidized to a ketone to form 19-nor-4-androstene-3,17-dione. This can be achieved using aluminum isopropoxide in the presence of a ketone such as acetone or cyclohexanone.

-

Side Chain Introduction: The final step involves the introduction of the acetyl side chain at C-17. This can be accomplished through various methods, including reaction with the ethynyl Grignard reagent followed by hydration of the resulting ethisterone analog.

Quantitative Data Summary

The biological activity of this compound and its derivatives is dictated by their affinity for various steroid receptors. The following tables summarize key quantitative data.

| Compound | Progesterone Receptor (PR) Activity | Reference |

| Progesterone | Baseline | N/A |

| This compound | 4-8 times the activity of progesterone | [1] |

| Compound | Mineralocorticoid Receptor (MR) Affinity (Relative to Aldosterone) | Reference |

| Aldosterone | 100% | N/A |

| This compound | 47% | [1][3] |

| 17α-hydroxy-19-norprogesterone | 13% | [1][3] |

| Nomegestrol | 1.2% | [1][3] |

| Nomegestrol acetate | 0.23% | [1][3] |

| Compound | Mineralocorticoid Receptor (MR) Affinity (Relative to Progesterone) | Reference |

| Progesterone | 1x | N/A |

| This compound | ~3x | [4][5] |

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects primarily through its interaction with the progesterone and mineralocorticoid receptors.

Progesterone Receptor Signaling

Like progesterone, this compound binds to the intracellular progesterone receptor (PR). This interaction triggers both classical genomic and rapid non-genomic signaling pathways.

-

Genomic Pathway: Upon ligand binding, the PR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The PR dimer then binds to progesterone response elements (PREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes. This pathway is responsible for the long-term effects of progestins.

-

Non-Genomic Pathway: this compound can also initiate rapid signaling cascades from the cell membrane. This can involve membrane-associated PRs that can activate downstream signaling molecules such as Src kinase, leading to the activation of the MAPK (mitogen-activated protein kinase) and PI3K/Akt pathways. These rapid effects can influence cell proliferation and survival.[6]

Mineralocorticoid Receptor Signaling

This compound also exhibits a high affinity for the mineralocorticoid receptor (MR), acting as a partial agonist, in contrast to progesterone which is an MR antagonist.[1]

-

Genomic Pathway: Similar to the PR, upon binding this compound, the MR translocates to the nucleus, dimerizes, and binds to mineralocorticoid response elements (MREs) in the promoter regions of target genes. This leads to the increased transcription of genes involved in sodium and water retention, such as the epithelial sodium channel (ENaC) and the Na+/K+ pump. This explains the mineralocorticoid side effects observed with this compound.

Antigonadotropic Activity

Derivatives of this compound exhibit potent antigonadotropic activity, which is central to their contraceptive efficacy. This effect is mediated through the progesterone receptor at both the hypothalamic and pituitary levels.[7][8]

-

Hypothalamic Action: this compound and its derivatives suppress the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.

-

Pituitary Action: They also directly act on the pituitary gland to reduce the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

This dual action effectively inhibits ovulation. The antigonadotropic effects are not mediated through the androgen receptor.[8]

Conclusion

The discovery and development of this compound represent a pivotal chapter in medicinal chemistry. From its serendipitous initial synthesis to the elucidation of its potent and multifaceted biological activities, this compound laid the groundwork for the modern era of hormonal contraception and therapy. Its history underscores the importance of fundamental research in driving transformative pharmaceutical innovation. The detailed understanding of its synthesis and signaling pathways continues to inform the development of new and more selective progestogenic agents with improved therapeutic profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Extinction of mineralocorticoid effects in this compound derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy this compound | 472-54-8 [smolecule.com]

- 6. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antigonadotropic activity of a 19-nor-progesterone derivative is exerted both at the hypothalamic and pituitary levels in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The antigonadotropic activity of progestins (19-nortestosterone and this compound derivatives) is not mediated through the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 19-Norprogesterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Norprogesterone (19-norpregn-4-ene-3,20-dione) is a potent synthetic steroidal progestin, structurally analogous to the endogenous hormone progesterone but lacking the C19 methyl group.[1] This modification significantly enhances its progestogenic activity, making it four to eight times more potent than progesterone in some assays.[1] First synthesized in 1944, this compound has been pivotal in the development of hormonal contraceptives and therapies.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, its biological mechanism of action, and detailed experimental protocols for its characterization and study.

Physicochemical Properties

The removal of the angular methyl group at the C-10 position distinguishes this compound from its parent compound, progesterone, leading to altered physical and biological characteristics.[1]

Data Summary

The key quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | [1] |

| Molecular Formula | C₂₀H₂₈O₂ | [1] |

| Molecular Weight | 300.44 g/mol | [1] |

| CAS Number | 472-54-8 | [1] |

| Appearance | Off-white powder | [2] |

| Melting Point | 144 to 145 °C (291 to 293 °F) | [1] |

| Boiling Point | 381.66°C (rough estimate) | [2] |

| Water Solubility | 36.1 mg/L (at 37 °C) | [2] |

| Vapor Pressure | 3.38 x 10⁻⁸ mmHg (at 25°C) | [2] |

Synthesis and Characterization

The journey of this compound began with its first synthesis in 1944 by Maximilian Ehrenstein through the degradation of strophanthidin, which produced a mixture of stereoisomers.[1] A refined synthesis yielding a pure, crystalline compound was later developed in 1951 by a team including Carl Djerassi.[1] Modern synthetic routes often start from estrone.[3] One general approach involves the conversion of a 19-hydroxy-3-keto-Δ⁴-steroid with a secondary amine to form a 19-nor-3,5-diene-3-amine, which is then hydrolyzed to the corresponding 19-nor-3-keto-Δ⁴-steroid.[4]

Experimental Protocols for Characterization

Accurate characterization is critical for confirming the identity and purity of synthesized this compound. Below are detailed methodologies for standard analytical techniques.

NMR spectroscopy is essential for the structural elucidation of this compound, confirming the absence of the C19 methyl group and verifying the overall steroid backbone.

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and assign peaks based on expected chemical shifts and coupling constants for the steroid structure.

-

IR spectroscopy is used to identify the key functional groups present in the this compound molecule, specifically the ketone groups and the carbon-carbon double bond.

-

Objective: To identify characteristic vibrational frequencies of functional groups.

-

Methodology:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the this compound sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar and press it into a thin, transparent pellet using a hydraulic press. Alternatively, for ATR-FTIR, place a small amount of the solid sample directly onto the crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the pure KBr pellet or the empty ATR crystal before running the sample.

-

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key expected peaks include:

-

~1700 cm⁻¹ (C=O stretch, acetyl group at C17).

-

~1665 cm⁻¹ (C=O stretch, conjugated ketone at C3).

-

~1615 cm⁻¹ (C=C stretch, conjugated alkene in A-ring).

-

-

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, further confirming its structure. Liquid Chromatography-Mass Spectrometry (LC-MS) is a common method for analyzing steroids.[5][6]

-

Objective: To confirm the molecular weight and obtain fragmentation data.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Full scan to detect the molecular ion [M+H]⁺. Follow with product ion scan (tandem MS) of the parent ion to obtain fragmentation patterns. For quantification, Scheduled Multiple Reaction Monitoring (MRM) can be used.[5]

-

Expected Ion: [C₂₀H₂₈O₂ + H]⁺ at m/z 301.2.

-

-

Data Analysis: Analyze the mass spectrum to confirm the molecular weight corresponding to the molecular formula C₂₀H₂₈O₂. Interpret the fragmentation pattern to ensure it is consistent with the known structure of this compound.

-

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through interaction with nuclear steroid receptors, leading to the regulation of gene expression.[7]

Mechanism of Action

The primary mechanism of action for this compound involves binding to and activating the Progesterone Receptor (PR) .[8] This interaction initiates a cascade of events leading to changes in gene transcription in target tissues.[7]

Additionally, unlike progesterone which is an antagonist of the Mineralocorticoid Receptor (MR) , this compound acts as a partial agonist.[1][9] This activity can lead to mineralocorticoid effects such as sodium retention.[1][10] The affinity of this compound for the rat MR is approximately 47% of that of aldosterone.[1][11] Its derivatives are often designed to reduce this MR affinity while maintaining high progestogenic potency.[11][12]

Signaling Pathway Visualization

The classical genomic signaling pathway for progestins like this compound involves receptor dimerization, nuclear translocation, and binding to specific DNA sequences.

Experimental Protocols: Biological Activity

Evaluating the biological activity of this compound and its derivatives involves both in vitro and in vivo assays.

Progesterone Receptor Competitive Binding Assay

This in vitro assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.

-

Objective: To determine the relative binding affinity (e.g., IC₅₀, Ki) of this compound for the Progesterone Receptor (PR).

-

Principle: This is a competitive assay where the unlabeled test compound (this compound) competes with a labeled ligand (e.g., fluorescently-labeled progesterone) for binding to the PR Ligand-Binding Domain (LBD). Displacement of the labeled ligand is measured, often via fluorescence polarization.[13][14]

-

Methodology (Fluorescence Polarization-based):

-

Reagents & Materials:

-

Recombinant human PR-LBD.

-

Fluorescently labeled progesterone ligand ("tracer").

-

Assay Buffer (e.g., phosphate buffer with BSA).

-

Test Compound: this compound, serially diluted in assay buffer/DMSO.

-

Control Compounds: Progesterone (positive control), vehicle (negative control).

-

Low-volume, black, 384-well microplates.

-

Microplate reader capable of measuring fluorescence polarization.[13]

-

-

Procedure:

-

Add 5 µL of serially diluted this compound, controls, or vehicle to the wells of the microplate.

-

Prepare a premix of PR-LBD and the fluorescent tracer in assay buffer at 2x the final desired concentration.

-

Add 5 µL of the PR-LBD/tracer premix to each well. The final volume should be 10 µL.

-

Gently mix the plate on a shaker for 1 minute.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Measure the fluorescence polarization (FP) on a compatible plate reader at the appropriate excitation and emission wavelengths for the tracer.

-

-

Data Analysis:

-

High FP values indicate the tracer is bound to the receptor. Low FP values indicate displacement by the test compound.

-

Plot the FP signal against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of this compound required to displace 50% of the labeled ligand.

-

-

Clauberg Assay (In Vivo)

Historically, the Clauberg assay was the standard method for assessing progestational activity in vivo.[1] It measures the ability of a compound to induce endometrial proliferation in immature female rabbits primed with estrogen.

-

Objective: To determine the in vivo progestational potency of this compound.

-

Methodology:

-

Animal Model: Immature female rabbits.

-

Procedure:

-

Priming: Prime the rabbits with daily injections of an estrogen (e.g., estradiol benzoate) for approximately 6 days to stimulate endometrial growth.

-

Treatment: Following estrogen priming, administer the test compound (this compound) daily for 5 days.

-

Endpoint: Euthanize the animals and perform a hysterectomy.

-

Evaluation: Histologically examine the uterine sections. The degree of glandular proliferation and differentiation of the endometrium is scored (e.g., on the McPhail scale).

-

-

Data Analysis: Compare the endometrial response score for this compound to that of a standard (progesterone) to determine its relative potency. Studies have shown this compound to be 4- to 8-fold more potent than progesterone in this assay.[1]

-

Experimental and Analytical Workflow

The development and characterization of a synthetic steroid like this compound follows a logical workflow from synthesis to biological validation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The antigonadotropic activity of progestins (19-nortestosterone and this compound derivatives) is not mediated through the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US3655649A - Process for the preparation of 19-norsteroids - Google Patents [patents.google.com]

- 5. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]

- 6. WO2023076509A1 - Methods and systems for measuring progesterone metabolites - Google Patents [patents.google.com]

- 7. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy this compound | 472-54-8 [smolecule.com]

- 9. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Extinction of mineralocorticoid effects in this compound derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological profile of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]

An In-depth Technical Guide on the Mechanism of Action of 19-Norprogesterone on Progesterone Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Norprogesterone, a synthetic progestin, is a close structural analog of the endogenous steroid hormone progesterone, differing by the absence of a methyl group at the C-19 position. This structural modification significantly enhances its progestational activity, making it a potent agonist of the progesterone receptor (PR). This technical guide provides a comprehensive overview of the mechanism of action of this compound on progesterone receptors, detailing its binding affinity, receptor activation, downstream signaling pathways, and the experimental methodologies used to elucidate these processes.

Binding Affinity and Specificity

This compound exhibits a high binding affinity for the progesterone receptor, often reported to be several times greater than that of progesterone itself. This increased affinity is a key factor in its enhanced potency as a progestogen. While specific quantitative binding data such as Ki or IC50 values for this compound are not consistently available in the literature, comparative studies consistently demonstrate its high affinity.

In addition to its high affinity for the progesterone receptor, this compound also interacts with other steroid receptors, most notably the mineralocorticoid receptor (MR), where it acts as an agonist. This contrasts with progesterone, which is an antagonist at the MR.[1][2] This off-target activity is a critical consideration in its pharmacological profile. Derivatives of this compound have been synthesized to improve oral bioavailability and reduce mineralocorticoid activity.[3]

Table 1: Comparative Binding Affinity of this compound and Related Steroids

| Compound | Receptor | Relative Binding Affinity (RBA) vs. Progesterone | IC50 (nM) | Reference |

|---|---|---|---|---|

| This compound | Progesterone Receptor (PR) | 4-8 fold higher activity | Data not available | [4] |

| Progesterone | Progesterone Receptor (PR) | 100% | 7.74 | [5] |

| 10-ethenyl-19-norprogesterone | Progesterone Receptor (PR) | 12.9% (vs. Progesterone) | 60.1 | [5] |

| This compound | Mineralocorticoid Receptor (MR) | ~3-fold higher than Progesterone | Data not available | [2] |

| Progesterone | Mineralocorticoid Receptor (MR) | Lower than this compound | Data not available |[2] |

Note: The available quantitative data for this compound is limited. Much of the information is presented as relative affinities compared to progesterone.

Progesterone Receptor Activation and Downstream Signaling

As a potent agonist, this compound activates the progesterone receptor, initiating a cascade of molecular events that lead to changes in gene expression. The canonical pathway for progesterone receptor activation is as follows:

-

Ligand Binding: this compound diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs) and facilitating receptor dimerization.

-

Nuclear Translocation and DNA Binding: The ligand-receptor dimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

-

Recruitment of Co-regulators: The activated receptor complex recruits a suite of co-activator proteins. These co-activators, such as members of the steroid receptor co-activator (SRC) family (e.g., SRC-1, SRC-2), possess histone acetyltransferase (HAT) activity or recruit other proteins with this function.[6] This leads to chromatin remodeling, making the DNA more accessible for transcription.

-

Transcriptional Activation: The assembled complex of the receptor, co-activators, and general transcription factors recruits RNA polymerase II to the promoter, initiating the transcription of target genes.[7]

While specific co-activators recruited by the this compound-PR complex have not been extensively studied, the general mechanism is believed to be similar to that of progesterone, involving the recruitment of SRC family members.[8] The specific cellular context and the array of available co-regulators can influence the transcriptional output.

Figure 1: Canonical signaling pathway of this compound via the progesterone receptor.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the interaction of ligands like this compound with the progesterone receptor.

Progesterone Receptor Competitive Binding Assay (Radioligand-based)

This assay determines the relative binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the progesterone receptor.

Materials:

-

Receptor Source: Cytosolic fraction from tissues or cells expressing the progesterone receptor (e.g., T47D human breast cancer cells).

-

Radioligand: Tritiated progesterone ([³H]-progesterone) or a synthetic progestin like [³H]-R5020.

-

Test Compound: this compound.

-

Assay Buffer: Tris-based buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate, pH 7.4).

-

Dextran-Coated Charcoal (DCC): To separate bound from free radioligand.

-

Scintillation Cocktail and Counter.

Procedure:

-

Receptor Preparation: Prepare a cytosolic extract from the chosen cell or tissue source. Determine the protein concentration of the extract.

-

Assay Setup: In a series of microcentrifuge tubes, add a constant amount of the receptor preparation and a fixed concentration of the radioligand.

-

Competition: Add increasing concentrations of unlabeled this compound (or progesterone as a standard). Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled progesterone).

-

Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

-

Separation of Bound and Free Ligand: Add DCC suspension to each tube, incubate for a short period (e.g., 10 minutes) at 4°C, and then centrifuge to pellet the charcoal-bound free radioligand.

-

Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for a radioligand competitive binding assay.

Progesterone Receptor Transcriptional Activation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the expression of a reporter gene.

Materials:

-

Cell Line: A suitable cell line that expresses the progesterone receptor (e.g., T47D) or a cell line co-transfected with a PR expression vector.

-

Reporter Plasmid: A plasmid containing a progesterone response element (PRE) linked to a reporter gene, such as firefly luciferase.

-

Control Plasmid: A plasmid expressing a second reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Transfection Reagent.

-

Test Compound: this compound.

-

Luciferase Assay Reagents.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Culture the cells and transfect them with the PRE-luciferase reporter plasmid and the control plasmid.

-

Hormone Deprivation: After transfection, culture the cells in a hormone-depleted medium (e.g., phenol red-free medium with charcoal-stripped serum) for 24-48 hours to reduce basal receptor activity.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for 18-24 hours to allow for gene expression.

-

Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.

-

Luciferase Assay: Measure the activity of both firefly and Renilla luciferase in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).[9][10]

Figure 3: Workflow for a progesterone receptor transcriptional activation assay.

Target Gene Regulation

Upon activation by this compound, the progesterone receptor regulates the expression of a wide array of target genes involved in various physiological processes, particularly in the female reproductive tract. While a comprehensive list of genes specifically regulated by this compound is not well-defined, it is expected to largely overlap with those regulated by progesterone. These genes play roles in:

-

Cell Cycle Control: Progestins can influence the expression of cyclins and cyclin-dependent kinase inhibitors, thereby regulating cell proliferation.[11]

-

Apoptosis: Progesterone and its analogs can modulate the expression of pro- and anti-apoptotic genes.

-

Signal Transduction: PR activation can influence other signaling pathways, such as the MAPK and PI3K/Akt pathways.[7]

-

Uterine Receptivity and Implantation: In the endometrium, progestins regulate genes essential for preparing the uterus for embryo implantation.

It is important to note that the specific set of genes regulated can be cell-type and context-dependent, influenced by the presence of other transcription factors and co-regulators.

Conclusion

This compound is a potent synthetic progestin that acts as a strong agonist of the progesterone receptor. Its enhanced activity, relative to progesterone, is attributed to its higher binding affinity for the receptor. The mechanism of action follows the classical pathway of nuclear receptor activation, involving ligand binding, receptor dimerization, nuclear translocation, and the recruitment of co-activators to regulate the transcription of target genes. While the broad strokes of its mechanism are understood, further research is needed to delineate the specific quantitative aspects of its interaction with the progesterone receptor, the precise co-regulator complexes it recruits, and its unique target gene profile compared to other progestins. This will provide a more complete understanding of its pharmacological effects and potential therapeutic applications.

References

- 1. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progesterone and Glucocorticoid Receptors Recruit Distinct Coactivator Complexes and Promote Distinct Patterns of Local Chromatin Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progesterone action in human tissues: regulation by progesterone receptor (PR) isoform expression, nuclear positioning and coregulator expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. assaygenie.com [assaygenie.com]

- 11. Differential Regulation of Progesterone Receptor-Mediated Transcription by CDK2 and DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]

The Endocrine Disruptor: A Technical Guide to the Biological Role of 19-Norprogesterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Norprogesterone, a synthetic progestin structurally analogous to progesterone but lacking the C19 methyl group, exhibits a unique and potent profile of activity within the endocrine system. First synthesized in 1944, it has demonstrated significantly higher progestational potency than its parent compound. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its mechanism of action, receptor binding affinities, and its profound effects on the hypothalamic-pituitary-gonadal (HPG) axis. This document consolidates quantitative data, outlines key experimental methodologies, and visualizes the intricate signaling pathways influenced by this potent synthetic steroid.

Introduction

This compound, also known as 19-norpregn-4-ene-3,20-dione, is a pivotal molecule in the study of steroid hormone action and the development of progestational agents.[1][2] Its enhanced biological activity compared to progesterone has spurred extensive research into its derivatives, leading to the development of clinically significant compounds used in contraception and hormone replacement therapy.[1][2] Understanding the core biological principles of this compound is therefore essential for researchers and professionals in endocrinology and drug development.

Mechanism of Action

The primary mechanism of action of this compound is its function as a potent agonist of the progesterone receptor (PR).[3][4] Upon binding to the PR in target tissues, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the regulation of target gene expression. This activity underlies its significant progestational effects.

Beyond its progestogenic activity, this compound is a notable mineralocorticoid agonist, a characteristic that starkly contrasts with the mineralocorticoid antagonist properties of progesterone.[1][2] This agonist activity at the mineralocorticoid receptor (MR) can lead to effects such as sodium retention. Furthermore, this compound exhibits antigonadotropic activity by suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1]

Receptor Binding Affinity and Progestational Potency

The enhanced biological activity of this compound is a direct consequence of its binding affinities for various steroid receptors. The absence of the C19 methyl group significantly alters its interaction with these receptors compared to progesterone.

Quantitative Data on Receptor Binding and Potency

| Parameter | This compound | Progesterone | Aldosterone | Notes | References |

| Progesterone Receptor (PR) Affinity | High | Moderate | - | While specific Ki values for this compound are not readily available, it is consistently reported to have a high affinity for the PR. Its derivative, Nomegestrol Acetate (NOMAC), has a Ki of 22.8 nM for the rat uterine PR. | [3][5][6] |

| Progestational Potency (Clauberg Assay) | 4 to 8 times more potent | 1x | - | Measured in rabbits, this assay assesses the progestational effect on the uterine endometrium. | [2] |

| Mineralocorticoid Receptor (MR) Affinity | ~3-fold higher affinity | 1x | - | Compared to progesterone. | [1][2] |

| Mineralocorticoid Receptor (MR) Relative Binding Affinity | 47% | - | 100% | Relative to aldosterone for the rat MR. | [2] |

| Glucocorticoid Receptor (GR) Affinity | ~3-fold higher affinity | 1x | - | Compared to progesterone. | [1][2] |

| Androgen Receptor (AR) Affinity | Low/Negligible | Low | - | Studies on this compound derivatives indicate minimal to no androgenic activity. | [1][5] |

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments used to characterize the activity of this compound.

Competitive Progesterone Receptor Binding Assay

This in vitro assay determines the affinity of a test compound for the progesterone receptor.

-

Principle: A radiolabeled progestin (e.g., ³H-ORG 2058) is incubated with a preparation of progesterone receptors (e.g., from rat uterine cytosol). The test compound (this compound) is added in increasing concentrations to compete with the radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. From this, the inhibitory constant (Ki) can be calculated.

-

General Protocol:

-

Preparation of Receptor Source: Uteri from estrogen-primed immature female rats are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction containing the progesterone receptors.

-

Incubation: Aliquots of the cytosol are incubated with a fixed concentration of the radiolabeled progestin and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: At equilibrium, the bound and free radiolabeled ligands are separated. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The percentage of specific binding is plotted against the logarithm of the test compound concentration to determine the IC50 value.

-

Clauberg Assay for Progestational Activity

This in vivo bioassay measures the progestational effect of a substance on the uterine endometrium of immature rabbits.

-

Principle: Immature female rabbits are first primed with estrogen to induce endometrial proliferation. Subsequently, the test compound is administered, and its ability to induce a secretory transformation of the endometrium is assessed histologically.

-

General Protocol:

-

Estrogen Priming: Immature female rabbits (typically weighing 600-800g) are treated with daily subcutaneous injections of estradiol for several consecutive days.

-

Progestin Administration: Following estrogen priming, the test compound (this compound) is administered daily for a set period (e.g., 5 days).

-

Tissue Collection and Processing: The rabbits are euthanized, and their uteri are removed, fixed in formalin, and processed for histological examination.

-

Histological Evaluation: Uterine sections are stained (e.g., with hematoxylin and eosin) and examined microscopically for the degree of endometrial proliferation and glandular development, which is scored on a standardized scale.

-

Adrenalectomized Rat Urinary K+/Na+ Bioassay for Mineralocorticoid Activity

This in vivo assay assesses the mineralocorticoid activity of a compound by measuring its effect on urinary sodium and potassium excretion in adrenalectomized rats.

-

Principle: Adrenalectomized rats lack endogenous mineralocorticoids and therefore excrete high levels of sodium and retain potassium. Administration of a mineralocorticoid agonist will reverse this effect, causing sodium retention and potassium excretion, thus decreasing the urinary Na+/K+ ratio.

-

General Protocol:

-

Animal Preparation: Male rats are adrenalectomized and allowed to recover. They are typically maintained on saline to compensate for sodium loss.

-

Experimental Procedure: On the day of the experiment, the rats are hydrated, and a baseline urine sample is collected. The test compound (this compound) is then administered (e.g., by subcutaneous injection).

-

Urine Collection: Urine is collected over a defined period following administration of the test compound.

-

Electrolyte Measurement: The concentrations of sodium and potassium in the urine samples are measured using a flame photometer or ion-selective electrodes.

-

Data Analysis: The urinary Na+/K+ ratio is calculated for each animal and compared between treatment groups. A decrease in the ratio indicates mineralocorticoid agonist activity.

-

Signaling Pathways and Antigonadotropic Effects

This compound exerts a potent antigonadotropic effect by suppressing the release of LH and FSH from the anterior pituitary. This action is mediated through both hypothalamic and direct pituitary mechanisms.

Hypothalamic Regulation of GnRH

Progesterone receptors are expressed in hypothalamic neurons, including kisspeptin-neurokinin B-dynorphin (KNDy) neurons in the arcuate nucleus. By acting on these neurons, this compound can modulate the pulsatile release of Gonadotropin-Releasing Hormone (GnRH), which is the primary driver of LH and FSH secretion from the pituitary. It is believed that progestins slow the frequency of the GnRH pulse generator.

Direct Pituitary Action

Progesterone receptors are also present in the gonadotroph cells of the anterior pituitary. This compound can act directly on these cells to inhibit the transcription of the LHβ and FSHβ subunit genes, thereby reducing the synthesis and release of these gonadotropins.

Structure-Activity Relationships

The structural modifications of this compound have profound effects on its biological activity. For instance, the addition of a 17α-hydroxyl group dramatically decreases both its affinity for the progesterone receptor and its progestational activity.[3] However, further modifications, such as the addition of a methyl group at C6 and acetylation of the 17α-hydroxyl group (as in Nomegestrol Acetate), can restore and even enhance its progestational potency while reducing its mineralocorticoid effects.

Conclusion

This compound is a potent synthetic progestin with a complex and clinically relevant biological profile. Its high affinity for the progesterone receptor, coupled with its significant mineralocorticoid agonist activity and potent antigonadotropic effects, distinguishes it from endogenous progesterone. The insights gained from studying this compound have been instrumental in the design of newer, more selective progestins with improved therapeutic profiles. A thorough understanding of its interactions within the endocrine system remains a cornerstone for innovation in reproductive medicine and the development of novel hormonal therapies.

References

- 1. Nomegestrol acetate - Wikipedia [en.wikipedia.org]

- 2. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of new 19 nor progesterone derivatives with progestagen, mineralocorticoid and glucocorticoid cytosolic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural and Functional Differences Between 19-Norprogesterone and Progesterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of 19-Norprogesterone and its parent compound, progesterone. We will explore the fundamental structural distinctions, their impact on receptor binding and biological activity, and the experimental protocols used to elucidate these differences.

Core Structural Differences

Progesterone is a 21-carbon steroid hormone essential for the regulation of the menstrual cycle and pregnancy. This compound, as its name suggests, is a synthetic steroidal progestin that differs from progesterone by a single, critical structural modification: the absence of the C19 methyl group attached to the C10 position of the steroid's A-ring.[1][2]

This seemingly minor alteration—the removal of one carbon and three hydrogen atoms—has profound implications for the molecule's three-dimensional shape, flexibility, and interaction with steroid receptors.

Physicochemical Properties

The removal of the C19 methyl group reduces the molecular weight of this compound to 300.44 g/mol from progesterone's 314.46 g/mol .[2] This structural change also subtly alters the molecule's steric profile, which in turn influences its binding affinity for various steroid receptors.

| Property | Progesterone | This compound |

| Chemical Formula | C21H30O2 | C20H28O2[3] |

| Molar Mass | 314.46 g/mol | 300.44 g/mol [3] |

| Core Structural Feature | Contains a C19 methyl group at the C10 position | Lacks the C19 methyl group[1] |

Comparative Receptor Binding and Biological Activity

The primary mechanism of action for both progesterone and this compound is through binding to and activating the progesterone receptor (PR), a nuclear transcription factor.[4] However, the structural differences between the two molecules lead to significant variations in their binding affinities and activities at the PR and other steroid receptors.

Progesterone Receptor (PR)

This compound is a potent progestogen, exhibiting a high affinity for the progesterone receptor.[5] In fact, studies have shown that this compound possesses 4 to 8 times the progestogenic activity of progesterone in the Clauberg assay, a classic in vivo measure of progestational effect.[1] This enhanced activity is attributed to the altered conformation of the A-ring, which allows for a more favorable interaction with the PR's ligand-binding domain.

Mineralocorticoid Receptor (MR)

A key differentiator between the two compounds is their activity at the mineralocorticoid receptor. Progesterone is an antagonist of the MR. In contrast, this compound acts as a partial agonist at the MR, which can lead to mineralocorticoid effects such as sodium retention.[1][2] this compound has been found to have a 3-fold higher affinity for the MR compared to progesterone.[2]

Other Steroid Receptors

Progestins can sometimes exhibit off-target binding to other steroid receptors, such as the androgen receptor (AR) and glucocorticoid receptor (GR). Derivatives of this compound, such as nomegestrol acetate, are considered "pure" progestins because they bind almost exclusively to the PR with minimal interaction with other steroid receptors.[6] This specificity is a desirable trait in drug development to minimize androgenic and other side effects.[7][8]

| Receptor | Progesterone Activity | This compound Activity |

| Progesterone Receptor (PR) | Agonist | Potent Agonist (4-8x more active)[1] |

| Mineralocorticoid Receptor (MR) | Antagonist | Partial Agonist[1][2] |

| Androgen Receptor (AR) | Minimal | Minimal (derivatives are highly specific for PR)[6] |

| Estrogen Receptor (ER) | Inactive | Inactive[9] |

Signaling Pathways

The primary signaling pathway for both progesterone and this compound is the classical genomic pathway involving the nuclear progesterone receptor.

Upon binding to its ligand in the cytoplasm, the progesterone receptor dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[10] In the nucleus, the activated receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[10][11] This genomic signaling is the primary mechanism through which progestins exert their physiological effects.[10] Non-genomic, rapid signaling pathways involving membrane-associated PRs and kinase cascades have also been described.[12]

Experimental Protocols

The characterization and comparison of progesterone and this compound rely on a suite of in vitro and in vivo assays.

Competitive Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the relative binding affinity (RBA) or inhibition constant (Ki) of this compound for the progesterone receptor, relative to progesterone.

Methodology:

-

Preparation of Receptor Source: A source of progesterone receptors is prepared, typically from tissue homogenates (e.g., rabbit uterus cytosol) or cell lines engineered to express the receptor.[5]

-

Radioligand: A radiolabeled progestin (e.g., ³H-promegestone) is used as a tracer.

-

Competition: A constant amount of the receptor preparation and the radioligand are incubated in a series of tubes.

-

Test Compound Addition: Increasing concentrations of unlabeled progesterone (as the reference compound) or this compound (as the test compound) are added to the tubes.[13]

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated (e.g., by dextran-coated charcoal or filtration).

-

Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.[13]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the Ki or RBA.

Clauberg Assay (In Vivo)

This is a classical bioassay to determine the progestational activity of a compound.

Objective: To measure the in vivo progestogenic effect of this compound compared to progesterone.

Methodology:

-

Animal Model: Immature female rabbits are used.

-

Priming: The rabbits are primed with estrogen for several days to induce endometrial proliferation.

-

Administration of Test Compound: Following estrogen priming, the rabbits are administered the test compound (progesterone or this compound) daily for a set period (typically 5 days).

-

Tissue Collection: The animals are euthanized, and their uteri are collected.

-

Histological Analysis: The uterine tissue is histologically examined for progestational changes, specifically the degree of glandular proliferation and arborization of the endometrium.

-

Scoring: The endometrial response is scored on a scale (e.g., McPhail scale), and the activity of the test compound is compared to that of progesterone.[1]

Conclusion

The removal of the C19 methyl group from the progesterone scaffold to create this compound results in a molecule with significantly enhanced progestogenic activity. This is a direct consequence of altered receptor binding affinity. However, this structural modification also changes the compound's activity at the mineralocorticoid receptor, shifting it from an antagonist to a partial agonist. The high potency and receptor specificity of this compound and its derivatives have made them foundational in the development of modern synthetic progestins used in contraception and hormone therapy.[1][7] Understanding these fundamental structure-activity relationships is crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 472-54-8 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological profile of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Lack of estrogenic potential of progesterone- or 19-nor-progesterone-derived progestins as opposed to testosterone or 19-nor-testosterone derivatives on endometrial Ishikawa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 13. uwyo.edu [uwyo.edu]

Unveiling the Mineralocorticoid Agonist Properties of 19-Norprogesterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mineralocorticoid agonist effects of 19-norprogesterone, a synthetic progestin. In contrast to its parent compound, progesterone, which acts as a mineralocorticoid antagonist, this compound demonstrates clear agonist activity at the mineralocorticoid receptor (MR). This document synthesizes the available quantitative data on its receptor binding affinity and in vivo physiological effects on electrolyte balance and blood pressure. Detailed experimental methodologies for assessing mineralocorticoid activity are provided, alongside visualizations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and evaluation.

Introduction

This compound, a derivative of progesterone lacking the C19 methyl group, exhibits a significantly altered pharmacological profile at the mineralocorticoid receptor (MR). While progesterone is known for its antagonistic effects on the MR, leading to natriuresis, this compound acts as a full mineralocorticoid agonist[1][2]. This shift in activity has significant implications for its potential physiological and pathological roles, including sodium retention and hypertension[3][4][5]. This guide delves into the technical details of this compound's mineralocorticoid effects, presenting key data, experimental protocols, and mechanistic diagrams to serve as a resource for researchers in pharmacology and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the mineralocorticoid activity of this compound.

Table 1: Mineralocorticoid Receptor Binding Affinity of this compound

| Compound | Receptor | Relative Binding Affinity (Aldosterone = 100%) | Fold Increase vs. Progesterone | Source |

| This compound | Rat Renal Cytosolic MR | 47% | ~3-fold | [2][5][6] |

| Progesterone | Rat Renal Cytosolic MR | ~16% | - | [1][2] |

Table 2: In Vivo Mineralocorticoid Potency of this compound in Rats

| Compound | Bioassay | Relative Potency (Aldosterone = 100%) | Key Effects | Source |

| This compound | Adrenalectomized Rat Bioassay | 2.5% | Antinatriuretic, Kaliuretic | [3][4] |

| This compound | Mononephrectomized, Salt-Loaded Rats | - | Enhanced saline consumption, Severe hypertension | [3][4][7][8] |

Signaling Pathway

The mineralocorticoid agonist effect of this compound is mediated through the classical mineralocorticoid receptor signaling pathway. The following diagram illustrates this process.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the mineralocorticoid agonist effects of this compound.

Mineralocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the mineralocorticoid receptor.

Methodology:

-

Preparation of Cytosol:

-

Adrenalectomized male Sprague-Dawley rats are used to minimize endogenous adrenal steroids.

-

Kidneys are perfused with ice-cold saline and homogenized in a buffer containing sucrose, molybdate, and protease inhibitors.

-

The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the MR.

-

-

Competitive Binding Assay:

-

A constant concentration of radiolabeled aldosterone (e.g., [³H]-aldosterone) is incubated with the kidney cytosol.

-

Increasing concentrations of unlabeled this compound (or other competitors) are added to the incubation mixture.

-

The mixture is incubated at 4°C to reach equilibrium.

-

Bound and free radioligand are separated using dextran-coated charcoal, which adsorbs the free radioligand.

-

The radioactivity of the bound fraction is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The equilibrium dissociation constant (Ki) for this compound is calculated using the Cheng-Prusoff equation.

-

Adrenalectomized Rat Bioassay for Mineralocorticoid Activity

Objective: To assess the in vivo mineralocorticoid (sodium-retaining and potassium-excreting) activity of this compound.

Methodology:

-

Animal Model:

-

Male adrenalectomized rats are used to eliminate the influence of endogenous mineralocorticoids.

-

Animals are maintained on a sodium-deficient diet and provided with saline drinking water.

-

-

Experimental Procedure:

-

Rats are administered a saline load orally or via gavage to ensure adequate urine flow.

-

The test compound (this compound) or vehicle control is administered subcutaneously or intraperitoneally.

-

Urine is collected over a defined period (e.g., 4-6 hours) in metabolic cages.

-

-

Sample Analysis:

-

Urine volume is measured.

-

Urinary concentrations of sodium (Na⁺) and potassium (K⁺) are determined using a flame photometer or ion-selective electrodes.

-

-

Data Analysis:

-

The urinary Na⁺/K⁺ ratio is calculated for each animal.

-

A decrease in the Na⁺/K⁺ ratio compared to the vehicle-treated group indicates mineralocorticoid agonist activity.

-

Dose-response curves can be generated to determine the relative potency compared to a standard mineralocorticoid like aldosterone.

-

Induction of Hypertension in Mononephrectomized, Salt-Loaded Rats

Objective: To evaluate the long-term effects of this compound on blood pressure.

Methodology:

-

Animal Model:

-

Rats undergo unilateral nephrectomy (mononephrectomy) to sensitize them to the hypertensive effects of mineralocorticoids.

-

Animals are provided with 1% saline solution as their sole drinking fluid.

-

-

Treatment:

-

Blood Pressure Measurement:

-

Systolic blood pressure is measured at regular intervals using a non-invasive tail-cuff method.

-

For continuous and more accurate measurements, radiotelemetry implants can be used.

-

-

Data Analysis:

-

Changes in blood pressure over time are compared between the this compound-treated group and a vehicle-treated control group.

-

A significant and sustained increase in blood pressure in the treated group indicates a hypertensive effect.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the comprehensive evaluation of the mineralocorticoid activity of a test compound like this compound.

Discussion and Conclusion

The evidence strongly supports the classification of this compound as a mineralocorticoid agonist. Its increased affinity for the mineralocorticoid receptor compared to progesterone translates into potent in vivo effects on sodium retention and blood pressure in rat models[1][2][3][4][6]. It is important to note that some studies have reported a lack of mineralocorticoid activity in other species or experimental models, such as the toad bladder and in sheep, suggesting potential species-specific differences in metabolism or receptor interaction[9][10].

The structural change from progesterone to this compound, specifically the removal of the C19 methyl group, fundamentally alters its interaction with the mineralocorticoid receptor, converting an antagonist into a full agonist[1][2]. This highlights a critical structure-activity relationship for steroid interactions with the MR.

For researchers and drug development professionals, the mineralocorticoid agonist properties of this compound and its derivatives warrant careful consideration. The methodologies and data presented in this guide provide a framework for the continued investigation of this and other novel steroid compounds, aiding in the prediction and understanding of their potential physiological and pharmacological effects. Further research is warranted to elucidate the precise molecular interactions responsible for this switch in activity and to explore the full spectrum of its physiological consequences in different biological systems.

References

- 1. Frontiers | Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]

- 6. droracle.ai [droracle.ai]

- 7. iworx.com [iworx.com]

- 8. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 19-Norprogesterone: Molecular Properties, Signaling, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 19-Norprogesterone, a synthetic progestin, detailing its molecular characteristics, mechanisms of action, and relevant experimental protocols.

Core Molecular and Physicochemical Data

This compound, a derivative of progesterone, is distinguished by the absence of the C19 methyl group. This structural modification significantly influences its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₂ | [1][2][3] |

| Molecular Weight | 300.44 g/mol | [1][2][3] |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

| CAS Number | 472-54-8 | [1] |

Signaling Pathways and Mechanism of Action

This compound primarily exerts its biological effects through two nuclear receptor signaling pathways: the Progesterone Receptor (PR) pathway, where it acts as a potent agonist, and the Mineralocorticoid Receptor (MR) pathway, where it functions as a partial agonist.

Progesterone Receptor (PR) Signaling Pathway

As a potent progestogen, this compound binds to the Progesterone Receptor with high affinity.[2] This interaction initiates a cascade of events leading to the regulation of target gene expression. The general mechanism involves the receptor's dimerization, translocation to the nucleus, and binding to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This recruitment of co-activators or co-repressors modulates the transcription of genes involved in various physiological processes, including the menstrual cycle and pregnancy.

Mineralocorticoid Receptor (MR) Signaling Pathway

Unlike progesterone, which is an antagonist of the Mineralocorticoid Receptor, this compound acts as a partial agonist.[2] This agonistic activity leads to the activation of the MR signaling pathway, which is primarily involved in the regulation of electrolyte and water balance. Upon binding, the receptor complex translocates to the nucleus and binds to Mineralocorticoid Response Elements (MREs), influencing the transcription of genes that control sodium and potassium transport, such as the epithelial sodium channel (ENaC). This can result in physiological effects like sodium retention.[2]

Experimental Protocols

This section details key experimental methodologies for investigating the bioactivity of this compound.

Progesterone and Mineralocorticoid Receptor Binding Assay

A competitive binding assay is employed to determine the affinity of this compound for its receptors.

Methodology:

-

Preparation of Receptor Source: A cytosolic fraction containing the receptor of interest (PR or MR) is prepared from target tissues (e.g., rat uterus for PR, rat kidney for MR) or from cells overexpressing the human receptor.

-

Radioligand Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-promegestone for PR, [³H]-aldosterone for MR) is incubated with the receptor preparation.

-

Competition: Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand (e.g., by dextran-coated charcoal). The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated to represent the binding affinity.

Reporter Gene Assay for Transcriptional Activation

This assay quantifies the ability of this compound to activate gene expression through PR or MR.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is co-transfected with an expression vector for the human Progesterone Receptor or Mineralocorticoid Receptor and a reporter vector. The reporter vector contains a reporter gene (e.g., luciferase) under the control of a promoter with multiple copies of either Progesterone Response Elements (PREs) or Mineralocorticoid Response Elements (MREs).

-

Compound Treatment: The transfected cells are treated with a range of concentrations of this compound.

-

Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

Data Analysis: The dose-response curve is plotted, and the EC₅₀ value (the concentration of this compound that elicits a half-maximal response) is calculated to determine the potency of the compound as a transcriptional activator.

In Vivo Assay for Mineralocorticoid Activity

The mineralocorticoid activity of this compound can be assessed in vivo by measuring its effect on urinary electrolyte excretion in adrenalectomized rats.

Methodology:

-

Animal Model: Male rats are adrenalectomized to remove endogenous sources of mineralocorticoids and glucocorticoids.

-

Compound Administration: The adrenalectomized rats are administered with this compound or a vehicle control.

-

Urine Collection: Urine is collected over a specified period (e.g., 4 hours).

-

Electrolyte Analysis: The concentrations of sodium (Na⁺) and potassium (K⁺) in the urine samples are measured using a flame photometer or ion-selective electrodes.

-

Data Analysis: The urinary Na⁺/K⁺ ratio is calculated. A decrease in this ratio, indicating sodium retention and potassium excretion, is indicative of mineralocorticoid activity. The potency of this compound can be compared to that of a standard mineralocorticoid like aldosterone.

References

- 1. Transcriptional regulation of genes related to progesterone production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 19-Norprogesterone: IUPAC Nomenclature, Physicochemical Properties, and Biological Activity

Abstract: This technical guide provides a comprehensive overview of 19-Norprogesterone, a potent synthetic steroidal progestin. It details the compound's formal IUPAC nomenclature, physicochemical properties, and key synthetic pathways. The document elaborates on its distinct mechanisms of action, including its high-affinity binding to the progesterone receptor and its paradoxical partial agonism at the mineralocorticoid receptor, a feature that contrasts with the antagonistic action of natural progesterone. Furthermore, this guide discusses the compound's significant antigonadotropic effects and presents detailed methodologies for critical in vitro and in vivo assays used to characterize its activity. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the chemical and biological profile of this compound and its derivatives.

Introduction